molecular formula C7H4Cl4S B6330746 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene CAS No. 706-29-6

1-Chloro-4-[(trichloromethyl)sulfanyl]benzene

Cat. No.: B6330746
CAS No.: 706-29-6
M. Wt: 262.0 g/mol
InChI Key: PZHSEOAIKJLADO-UHFFFAOYSA-N
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Description

1-Chloro-4-[(trichloromethyl)sulfanyl]benzene, with the CAS Registry Number 5216-25-1 and the molecular formula C 7 H 4 Cl 4 S , is a specialized organosulfur compound of significant interest in chemical research and development. This compound, also known by synonyms such as p-Chlorobenzotrichloride , features a benzene ring substituted with both a chlorine atom and a trichloromethylsulfanyl group, a combination that offers unique reactivity. Its primary research applications are rooted in its role as a versatile synthetic intermediate or building block. The presence of the (trichloromethyl)sulfanyl group makes it a potential precursor for the synthesis of more complex sulfonyl or sulfoxide-containing molecules, which are valuable scaffolds in materials science and medicinal chemistry. Researchers may also utilize this compound in the development of novel agrochemicals or pharmaceuticals, leveraging its structural motifs to explore new chemical spaces. The compound is intended for use by qualified researchers in a controlled laboratory setting. Handling should adhere to strict safety protocols appropriate for its hazardous nature. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(trichloromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHSEOAIKJLADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611546
Record name 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-29-6
Record name 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 4 Trichloromethyl Sulfanyl Benzene

Established Synthetic Pathways for Aryl Sulfanyl (B85325) Derivatives

The construction of the aryl-sulfur bond is a cornerstone of organosulfur chemistry. Two primary strategies have been historically employed for the synthesis of aryl sulfanyl derivatives, including precursors to 1-chloro-4-[(trichloromethyl)sulfanyl]benzene. These involve either the direct functionalization of a pre-existing halogenated benzene (B151609) ring or the use of a thiolated aryl precursor in coupling reactions.

Direct functionalization of halogenated benzenes, such as chlorobenzene (B131634), offers a straightforward approach to introduce a sulfur-containing group. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a sulfur nucleophile displaces the halogen atom. However, chlorobenzene is generally less reactive towards SNAr than more activated aryl halides (e.g., those with strong electron-withdrawing groups in the ortho or para positions) stackexchange.comechemi.com.

For the synthesis of a precursor like 4-chlorobenzenethiol, a common method involves the reduction of 4-chlorobenzenesulfonyl chloride. This sulfonyl chloride can be prepared by the chlorosulfonation of chlorobenzene. The subsequent reduction to the thiol can be accomplished using various reducing agents, such as zinc and acid.

Another approach is the direct C-H functionalization of chlorobenzene, a more modern and atom-economical strategy. While challenging due to the relative inertness of C-H bonds, methods are being developed that utilize transition metal catalysis to directly introduce a sulfur moiety onto the aromatic ring acs.org. However, controlling the regioselectivity to favor the para-position is a key challenge in such reactions.

A more common and versatile approach involves the use of a thiolated aryl precursor, such as 4-chlorobenzenethiol or its corresponding thiolate salt. This precursor can then be coupled with a reagent that provides the trichloromethyl group. 4-Chlorobenzenethiol is a commercially available solid and can be synthesized through several established routes nih.gov.

One of the most widely used methods for forming aryl sulfides is the cross-coupling of aryl halides with thiols. These reactions are often catalyzed by transition metals like palladium, copper, or nickel lookchem.comacs.org. For instance, an aryl iodide or bromide can be coupled with 4-chlorobenzenethiol in the presence of a suitable catalyst and base to form a diaryl sulfide (B99878). While not directly applicable to the synthesis of the target molecule's trichloromethylsulfanyl group, these methods are fundamental to the broader field of aryl sulfide synthesis.

A plausible and direct route to this compound involves the reaction of the sodium salt of 4-chlorobenzenethiol (sodium 4-chlorothiophenoxide) with a source of an electrophilic trichloromethyl group. A common reagent for this purpose is carbon tetrachloride (CCl4), which can react with nucleophiles under certain conditions. This reaction may proceed through a nucleophilic substitution mechanism, potentially involving free radicals, especially if initiated by light or a radical initiator.

PrecursorReagentProductReaction Type
ChlorobenzeneChlorosulfonic acid, then a reducing agent4-ChlorobenzenethiolElectrophilic aromatic substitution followed by reduction
4-ChlorobenzenethiolSodium hydroxide, Carbon tetrachlorideThis compoundNucleophilic substitution
Aryl Halide4-Chlorobenzenethiol4-Chlorophenyl aryl sulfideTransition-metal catalyzed cross-coupling

Advanced Catalytic Approaches in Sulfur-Carbon Bond Formation

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems for the formation of carbon-sulfur bonds, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. These approaches are highly relevant to the synthesis of complex aryl sulfides.

Transition metal catalysis, particularly with palladium, copper, and nickel, has been extensively studied for C-S cross-coupling reactions acs.orglookchem.com. For example, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. These reactions typically involve an aryl halide or triflate and a thiol, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly influence the efficiency and scope of the reaction.

Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is another powerful tool. These reactions are generally less expensive than palladium-catalyzed systems and can be effective for coupling aryl iodides with thiols, sometimes even without the need for a ligand acs.org.

Nickel catalysis has also emerged as a viable alternative for the synthesis of aryl sulfides. Nickel catalysts can promote the coupling of less reactive aryl chlorides with thiols, which is a significant advantage given the lower cost of aryl chlorides compared to bromides and iodides acs.org.

More recently, photoredox catalysis has been applied to C-S bond formation, allowing for reactions to proceed under mild conditions using visible light acs.org. These methods often involve the generation of a thiyl radical from a thiol, which then reacts with an aryl partner.

Catalyst SystemReactantsKey Features
Palladium/Phosphine LigandAryl halide/triflate + ThiolHigh efficiency, broad scope, good functional group tolerance lookchem.com.
Copper(I) saltsAryl iodide + ThiolLower cost, can be ligand-free acs.org.
Nickel/LigandAryl chloride/mesylate + ThiolEffective for less reactive aryl chlorides acs.org.
Photoredox Catalyst (e.g., Iridium or Ruthenium complex)Arene + DisulfideMild conditions (room temperature, visible light), avoids pre-functionalized arenes acs.org.

Exploration of Novel Synthetic Routes for the Trichloromethylsulfanyl Moiety

The introduction of the trichloromethylsulfanyl (-SCCl3) group presents a unique synthetic challenge. While the trifluoromethylsulfanyl (-SCF3) group has been extensively studied due to its importance in pharmaceuticals and agrochemicals, the trichloromethylsulfanyl analogue is less common. However, synthetic strategies can be adapted from related transformations.

One potential route is the reaction of a sulfur nucleophile, such as 4-chlorobenzenethiolate, with carbon tetrachloride. This reaction may require activation, for instance, through radical initiation (e.g., using UV light or a chemical initiator like AIBN), as the C-Cl bond in CCl4 is relatively strong.

Another approach could involve the use of trichloromethanesulfenyl chloride (ClSCCl3) as an electrophilic source of the -SCCl3 group. This reagent could react with an activated aromatic compound, such as chlorobenzene, under Friedel-Crafts conditions, although the strong deactivating effect of the chlorine atom on the benzene ring could hinder this reaction stackexchange.comechemi.com. A more likely pathway would be the reaction of trichloromethanesulfenyl chloride with a nucleophilic aryl species, such as a Grignard reagent (4-chlorophenylmagnesium bromide) or an organolithium compound.

Furthermore, aryl trichloromethyl sulfides have been used as precursors for the synthesis of aryl trifluoromethyl sulfides through a halogen exchange reaction with antimony trifluoride lookchem.com. This indicates that the formation of the aryl-SCCl3 bond is a known transformation.

A documented synthesis of aryl trichloromethyl sulfides involves the photochlorination of appropriate precursors. While specific details for the target compound are scarce in readily available literature, this method highlights a potential industrial-scale production route.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are crucial steps to obtain a compound of high purity. The choice of method depends on the physical properties of the compounds (e.g., solid or liquid, volatility, solubility) and the nature of the impurities.

For solid intermediates, such as a precursor like 4-chlorobenzenethiol, recrystallization is a common and effective purification technique. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

If the final product or its intermediates are liquids or low-melting solids, distillation, particularly vacuum distillation for high-boiling compounds, can be employed to separate components based on differences in their boiling points.

Chromatographic techniques are highly versatile for purification. Flash column chromatography, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase (eluent), is widely used to separate compounds based on their polarity. The choice of eluent system is critical for achieving good separation. For monitoring the progress of a reaction and the purity of fractions from chromatography, thin-layer chromatography (TLC) is an indispensable tool.

Following purification, the isolated product must be characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

TechniquePrincipleApplication
RecrystallizationDifference in solubility at different temperatures.Purification of solid compounds.
Distillation (including vacuum distillation)Difference in boiling points.Purification of liquids or low-melting solids.
Column ChromatographyDifferential adsorption on a stationary phase.Separation of compounds in a mixture, applicable to both solids and liquids.
Thin-Layer Chromatography (TLC)Similar to column chromatography but on a smaller scale.Monitoring reaction progress and assessing purity.

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 4 Trichloromethyl Sulfanyl Benzene

Mechanistic Investigations of Sulfur-Carbon Bond Cleavage

The sulfur-carbon bond in 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene can undergo cleavage through either heterolytic or homolytic pathways, depending on the reaction conditions and the nature of the attacking species.

Heterolytic cleavage of the S-CCl₃ bond would involve the departure of either a trichloromethyl anion (⁻CCl₃) or a trichloromethyl cation (⁺CCl₃), with the corresponding formation of a sulfenium cation or a sulfenate anion, respectively. Given the high electronegativity of the chlorine atoms, the trichloromethyl group is strongly electron-withdrawing, making the formation of a ⁺CCl₃ cation highly unfavorable.

Conversely, the stability of the ⁻CCl₃ anion is significant due to the inductive effect of the three chlorine atoms. Therefore, nucleophilic attack at the sulfur atom can induce heterolytic cleavage of the S-CCl₃ bond.

Table 1: Plausible Heterolytic Cleavage Products of the S-CCl₃ Bond

Attacking SpeciesCleavage Products
Nucleophile (Nu⁻)4-chlorobenzenesulfenyl-nucleophile + ⁻CCl₃
Electrophile (E⁺)4-chlorobenzenesulfenate cation + ⁺CCl₃ (less likely)

Homolytic cleavage of the sulfur-carbon bond can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photochemical methods. This process generates a 4-chlorophenylthiyl radical and a trichloromethyl radical.

Reaction: 4-Cl-C₆H₄-S-CCl₃ → 4-Cl-C₆H₄-S• + •CCl₃

The resulting radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, and radical-radical coupling. The trichloromethyl radical is a key intermediate in many industrial processes.

Nucleophilic Substitution Reactions on the Trichloromethyl Group

While nucleophilic attack typically occurs at the sulfur atom, it is also possible for nucleophiles to attack one of the chlorine atoms of the trichloromethyl group. This is facilitated by the presence of σ-holes on the chlorine atoms, which create regions of positive electrostatic potential, making them susceptible to nucleophilic attack. rsc.orgresearchgate.net This can lead to a stepwise reduction of the trichloromethyl group.

A study on the reaction of sulfur nucleophiles with trichloromethyl groups attached to an electron-withdrawing moiety demonstrated that a halogen bond-type interaction can occur between the sulfur nucleophile and a chlorine atom, leading to the abstraction of the chlorine and the formation of a carbanion intermediate. rsc.orgresearchgate.net

Table 2: Proposed Steps in the Nucleophilic Attack on the Trichloromethyl Group

StepReactantsProducts
1This compound + Nucleophile (e.g., RS⁻)1-Chloro-4-[(dichloromethyl)sulfanyl]benzene + R-S-Cl
21-Chloro-4-[(dichloromethyl)sulfanyl]benzene + NucleophileFurther reduction products

Electrophilic and Nucleophilic Aromatic Substitution at the Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Nucleophilic aromatic substitution (SNAr) is favored by the presence of electron-withdrawing groups. Both the chloro and the trichloromethylsulfanyl groups are electron-withdrawing, thus activating the ring for nucleophilic attack, particularly at the positions ortho and para to these groups. nih.gov

Table 3: Predicted Directing Effects of Substituents on Aromatic Substitution

SubstituentEffect on Electrophilic Aromatic SubstitutionDirecting InfluenceEffect on Nucleophilic Aromatic Substitution
-ClDeactivatingOrtho, ParaActivating
-S-CCl₃DeactivatingMeta (predicted)Activating

Oxidation and Reduction Chemistry of the Sulfanyl (B85325) Linkage

The sulfur atom in the sulfanyl linkage of this compound is in the +2 oxidation state and can be oxidized to higher oxidation states or reduced.

Oxidation with mild oxidizing agents, such as hydrogen peroxide, can lead to the formation of the corresponding sulfoxide (B87167) (1-Chloro-4-[(trichloromethyl)sulfinyl]benzene). researchgate.netrsc.org Stronger oxidizing agents can further oxidize the sulfoxide to the sulfone (1-Chloro-4-[(trichloromethyl)sulfonyl]benzene). researchgate.net The trichloromethyl group is generally resistant to oxidation.

Reduction of the sulfanyl linkage is less common but can be achieved with strong reducing agents. This could potentially lead to cleavage of the sulfur-carbon bonds.

Table 4: Oxidation Products of the Sulfanyl Linkage

Oxidizing AgentProduct
Mild (e.g., H₂O₂)1-Chloro-4-[(trichloromethyl)sulfinyl]benzene
Strong (e.g., KMnO₄)1-Chloro-4-[(trichloromethyl)sulfonyl]benzene

Kinetics and Thermodynamics of Fundamental Reactions

Reactions involving the formation of stable intermediates, such as the trichloromethyl radical, are likely to have lower activation energies. The thermodynamics of sulfenyl chloride formation from thiols and sulfuryl chloride are known to be highly exothermic. nih.govacs.orgresearchgate.net While not a direct reaction of the title compound, this indicates that reactions involving the sulfanyl group can be energetically favorable.

The rates of electrophilic aromatic substitution reactions are expected to be significantly lower than that of benzene due to the deactivating nature of both substituents. Conversely, the rates of nucleophilic aromatic substitution would be enhanced.

Insufficient Data Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient information available to generate a detailed article on the chemical reactivity and reaction mechanisms of This compound as per the requested outline.

Specifically, no data could be retrieved for the following sections:

Enthalpy and Activation Energy Profiling

The searches conducted for "this compound" did not yield any specific studies detailing its kinetic or thermodynamic properties. The available information primarily consists of basic identifiers and computed properties, without experimental data on its reactivity.

It is important to note that search results often returned information for structurally different, though similarly named, compounds such as 1-chloro-4-(trifluoromethyl)benzene and 1-chloro-4-(trichloromethyl)benzene. However, the reactivity data for these compounds are not applicable to this compound due to the differences in their chemical structures, particularly the presence of a sulfanyl group in the requested compound.

Therefore, without the necessary scientific data on rate constants, enthalpy, and activation energies, it is not possible to provide an accurate and informative article that adheres to the user's specific requirements.

Computational Chemistry and Molecular Modeling of 1 Chloro 4 Trichloromethyl Sulfanyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Ground State Properties

No published studies employing Density Functional Theory (DFT) to calculate the ground state properties of 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene are available. Such calculations would typically provide insights into the molecule's optimized geometry, electronic charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are fundamental to understanding its reactivity.

Ab Initio Methods for Reaction Pathway Elucidation

There is no available research that utilizes ab initio methods to elucidate potential reaction pathways involving this compound. These higher-level computational methods would be instrumental in mapping out transition states and activation energies for various chemical transformations, such as nucleophilic substitution or oxidation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of a molecule over time. However, no MD simulation studies have been reported for this compound. Such simulations would be valuable for understanding how the molecule behaves in different solvent environments and how it might interact with biological macromolecules.

Prediction of Spectroscopic Signatures (e.g., IR, NMR, Mass Spectrometry)

While experimental spectroscopic data may exist, there are no available computational studies focused on the prediction of the infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) signatures of this compound. Theoretical predictions of these spectra are crucial for interpreting experimental data and confirming the molecule's structure.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models are used to predict the chemical reactivity of a compound based on its molecular structure. The development of such models for this compound has not been documented in the scientific literature. SRR modeling would require a dataset of related compounds with known reactivity, which does not appear to be available.

Theoretical Basis for Degradation Pathways

The theoretical basis for the degradation pathways of this compound has not been established through computational studies. Understanding these pathways is important for assessing the environmental fate and persistence of the compound. Theoretical calculations could predict the most likely degradation products and the mechanisms by which they are formed.

Information regarding the environmental fate of this compound is not available in publicly accessible scientific literature.

Following a comprehensive search for scientific data concerning the environmental transformation and fate of the specific chemical compound this compound, it has been determined that there is a significant lack of published research on this topic.

As a result, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The specific data required to populate the sections and subsections below are not present in the available scientific domain:

Biotic Transformation Pathways

Role of Specific Microbial Consortia in Biotransformation

Generating content for these topics without supporting scientific literature would necessitate speculation, which would compromise the factual accuracy of the article. The user's strict requirement to focus solely on this compound prevents the substitution of data from related but chemically distinct compounds. Therefore, the request to generate this article cannot be fulfilled at this time.

Identification and Characterization of Environmental Transformation Products

The environmental transformation of this compound is anticipated to proceed through several key pathways, primarily hydrolysis, with potential contributions from photolysis and biodegradation. However, a notable scarcity of direct research on this specific compound necessitates an inferential approach, drawing upon the known behavior of structurally related chemicals, particularly those containing the trichloromethylsulfanyl moiety.

One of the most informative analogues for predicting the environmental fate of this compound is the fungicide Folpet, which also possesses a trichloromethylsulfanyl group. Studies on Folpet have indicated that the S-CCl3 bond is susceptible to hydrolysis. nih.gov This suggests that a primary transformation pathway for this compound would involve the cleavage of the carbon-sulfur bond.

The hydrolysis of the trichloromethylsulfanyl group is expected to lead to the formation of several intermediate and final degradation products. The initial cleavage would likely result in the formation of 4-chlorobenzenethiol and thiophosgene (B130339) (CSCl2), a reactive intermediate. Thiophosgene is unstable in aqueous environments and would rapidly hydrolyze to form carbon dioxide and hydrogen sulfide (B99878).

Another potential transformation pathway involves the oxidation of the sulfur atom, which could lead to the formation of sulfonic acids. Under aerobic conditions, microbial degradation could play a role in the transformation of the aromatic ring and the sulfur-containing functional group. nih.gov The presence of chlorine on the benzene (B151609) ring may influence the rate and pathway of biodegradation, as chlorinated aromatic compounds can be recalcitrant to microbial attack. eurochlor.org

It is important to emphasize that without direct experimental evidence, the precise identification and characterization of the environmental transformation products of this compound remain speculative. The table below outlines the potential transformation products based on the hydrolysis pathway of analogous compounds.

Table 1: Potential Environmental Transformation Products of this compound via Hydrolysis

Parent Compound Potential Intermediate Products Potential Final Products Transformation Pathway
This compound4-Chlorobenzenethiol, Thiophosgene4-Chlorophenol, Carbon dioxide, Hydrogen sulfide, Chloride ionsHydrolysis

Environmental Partitioning and Transport Behavior

The environmental partitioning and transport of this compound are governed by its physicochemical properties, which dictate its distribution among air, water, soil, and sediment. The behavior of this compound is influenced by processes such as volatilization, atmospheric dispersion, and adsorption-desorption in terrestrial and aquatic environments.

Volatilization and Atmospheric Dispersion

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. While no experimentally determined Henry's Law constant is available for this compound, data for the structurally similar compound, 1-chloro-4-(trichloromethyl)benzene, can provide an estimation. The Henry's Law constant for 1-chloro-4-(trichloromethyl)benzene has been calculated using various quantitative structure-property relationship (QSPR) methods, with values ranging from 6.9×10⁻³ to 5.1×10⁻² mol/(m³·Pa). These values suggest a moderate potential for volatilization from aqueous environments.

Once in the atmosphere, the dispersion of this compound would be governed by meteorological conditions such as wind speed and direction, as well as atmospheric stability. As a semi-volatile organic compound, it could exist in both the vapor phase and adsorbed to particulate matter. The atmospheric fate would likely be determined by reactions with photochemically produced hydroxyl radicals (OH·). The atmospheric half-life would depend on the rate of these reactions, which has not been experimentally determined for this compound. For a related compound, 1-chloro-4-(trifluoromethyl)benzene, the atmospheric half-life is estimated to be around 67 days, suggesting that halogenated benzenes can be persistent in the atmosphere. nih.gov

Adsorption-Desorption Dynamics in Soil and Sediment

The mobility of this compound in soil and sediment is largely controlled by its adsorption and desorption behavior. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. No experimental Koc value is available for this compound. However, its chemical structure, featuring a chlorinated aromatic ring, suggests a hydrophobic nature, which would lead to a tendency to adsorb to organic matter in soil and sediment.

Organochlorine compounds, in general, exhibit a wide range of soil mobility. For instance, the fungicide chlorothalonil, another organochlorine compound, has a high soil adsorption coefficient and strongly sorbs to soil and sediment, minimizing groundwater contamination. nih.gov Similarly, chlorinated benzenes tend to adsorb to sediments, and their transport can be influenced by the organic carbon content of the sediment. usgs.gov

The adsorption of this compound is expected to be positively correlated with the organic matter content of the soil or sediment. mdpi.com In soils with low organic matter, other factors such as clay content and type may play a more significant role in adsorption. Desorption would be the reverse process, where the compound is released from the solid phase back into the soil water or overlying water column. The rate and extent of desorption would influence its bioavailability and potential for leaching into groundwater. Given its likely hydrophobicity, desorption may be a slow process, leading to its persistence in the solid phase of soil and sediment.

Table 2: Estimated Environmental Partitioning Parameters and Behavior

Parameter Estimated Value/Behavior Basis of Estimation Implication for Environmental Fate
Henry's Law Constant Moderately volatileAnalogy with 1-chloro-4-(trichloromethyl)benzene Potential for transfer from water to the atmosphere.
Atmospheric Half-life Potentially persistentAnalogy with 1-chloro-4-(trifluoromethyl)benzene nih.govLong-range atmospheric transport is possible.
Soil/Sediment Adsorption (Koc) HighGeneral behavior of hydrophobic organochlorine compounds nih.govusgs.govmdpi.comLikely to be immobile in soil and accumulate in sediment.

Conclusion

1-Chloro-4-[(trichloromethyl)sulfanyl]benzene is a chemical compound that, despite its well-defined structure, remains largely unexplored in the scientific literature. Its synthesis can be reasonably proposed based on established organosulfur chemistry, and its properties can be inferred from related compounds. The combination of a chlorinated aromatic system and a trichloromethylsulfanyl group suggests potential for this molecule in the fields of agrochemicals and materials science. Further research is needed to synthesize and characterize this compound to fully understand its properties and unlock its potential applications.

Advanced Analytical Methodologies for 1 Chloro 4 Trichloromethyl Sulfanyl Benzene

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. For halogenated compounds like this compound, selective detectors such as the Electron Capture Detector (ECD) and the Nitrogen-Phosphorus Detector (NPD) are particularly advantageous due to their high sensitivity to molecules containing electronegative atoms.

However, a significant challenge in the GC analysis of compounds containing a trichloromethylsulfanyl group is their thermal lability. These compounds can degrade in the high-temperature environment of the GC inlet, leading to the formation of breakdown products and compromising the accuracy of quantification. For instance, fungicides with a similar -SCCl3 moiety, such as captan (B1668291) and folpet, are known to rapidly degrade during GC analysis. lcms.cz

Table 1: Typical GC Conditions for Analogs of this compound

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C (potential for degradation)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min

| Detector | Electron Capture Detector (ECD) at 300 °C |

Liquid Chromatography (LC) with High-Resolution Separation

To overcome the limitations of GC, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), offers a more robust approach for the analysis of thermally sensitive compounds. LC separation is performed at or near ambient temperature, thus preserving the integrity of the analyte.

High-resolution separation can be achieved using columns with smaller particle sizes (e.g., <2 µm in UPLC) and optimized mobile phase compositions. Reversed-phase chromatography with a C18 stationary phase is commonly employed for non-polar to moderately polar compounds like this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful tool for the unambiguous identification and precise quantification of chemical compounds. When coupled with chromatographic separation, it provides a highly selective and sensitive analytical system.

GC-MS for Volatile Compounds and Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is instrumental in identifying volatile organic compounds and investigating potential degradation pathways of this compound. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization.

Analysis of DDT-related compounds by GC-MS has shown that thermal degradation can occur in the GC inlet, leading to characteristic breakdown products. researchgate.net A similar investigation for this compound would likely reveal the cleavage of the S-CCl3 bond as a primary degradation route. The resulting fragments would be indicative of the compound's structure and thermal instability.

Table 2: Potential Mass Fragments in GC-MS of this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
262 [M]+ (Molecular ion)
145 [C6H4ClS]+
117 [CCl3]+

LC-MS/MS for Compound Stability and Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of this compound, especially when assessing its stability in various matrices. This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

LC-MS/MS methods have been successfully developed for other thermally labile pesticides, demonstrating the technique's suitability for compounds that are challenging to analyze by GC. lcms.cznih.gov The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the gentle ionization of the molecule, minimizing in-source fragmentation and preserving the molecular ion.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the definitive structural elucidation of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-Cl, C-S, and aromatic C-H and C=C stretching and bending vibrations. The NIST WebBook provides IR spectra for structurally related compounds like Benzene (B151609), 1-chloro-4-(trichloromethyl)- and Benzene, 1-chloro-4-[(chloromethyl)thio]-, which can be used for comparison. nist.govnist.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Captan
Folpet
1-chloro-4-fluorobenzene (B165104)
1-chloro-4-(trifluoromethyl)benzene
Benzene, 1-chloro-4-(trichloromethyl)-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

To perform a structural elucidation of this compound using NMR spectroscopy, one would typically analyze both ¹H NMR and ¹³C NMR spectra.

In a hypothetical ¹H NMR spectrum, the aromatic protons on the benzene ring would be expected to exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern (1,4-disubstituted), the protons would likely appear as a pair of doublets, characteristic of an AA'BB' spin system. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the (trichloromethyl)sulfanyl group.

A ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the sulfur (C-S) would have characteristic chemical shifts. The trichloromethyl group (-CCl₃) would also produce a unique signal.

A data table for expected, though currently unavailable, NMR data would look as follows:

Interactive Table 1: Hypothetical NMR Data for this compound

Nucleus Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~7.4Doublet~8.52H, Ar-H ortho to Cl
¹H~7.6Doublet~8.52H, Ar-H ortho to S-CCl₃
¹³C~135Singlet-Ar-C-Cl
¹³C~130Singlet-Ar-CH ortho to Cl
¹³C~129Singlet-Ar-CH ortho to S-CCl₃
¹³C~138Singlet-Ar-C-S
¹³C~98Singlet--CCl₃

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data could not be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these techniques would be expected to reveal characteristic vibrational modes.

Key expected vibrations would include:

C-Cl stretching: Typically observed in the fingerprint region of the IR spectrum.

C-S stretching: Generally a weak to medium band.

C-Cl₃ stretching: Associated with the trichloromethyl group, which may show strong absorptions.

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1400-1600 cm⁻¹ region.

A representative, though currently unavailable, data table for these spectroscopic techniques would be:

Interactive Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3100-30003100-3000Medium
Aromatic C=C Stretch1600-14501600-1450Medium-Strong
C-Cl Stretch (Aromatic)1100-10001100-1000Strong
C-S Stretch700-600700-600Weak-Medium
C-Cl Stretch (-CCl₃)800-600800-600Strong

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data could not be located.

Method Development and Validation for Environmental and Chemical Matrices

The development and validation of analytical methods for quantifying this compound in complex samples like environmental or chemical matrices would require addressing several key challenges.

Addressing Challenges Related to Compound Instability

Sulfur-containing compounds, particularly those with trichloromethyl groups, can be susceptible to degradation under certain analytical conditions, such as high temperatures in gas chromatography or in the presence of certain solvents. Method development would need to investigate the stability of the compound under various extraction, cleanup, and instrumental analysis conditions to prevent inaccurate quantification.

Minimization of Matrix Effects in Complex Samples

When analyzing samples from complex matrices (e.g., soil, water, industrial process streams), co-extracted substances can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. Strategies to minimize these effects would include optimizing sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and utilizing advanced analytical instrumentation like high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) to enhance selectivity.

Achieving Low Detection Limits and High Precision

For environmental monitoring and trace analysis, achieving low limits of detection (LOD) and quantification (LOQ) with high precision is crucial. Method development would focus on optimizing instrumental parameters, such as injection volume, ionization source settings in mass spectrometry, and the choice of selective reaction monitoring (SRM) transitions in MS/MS to maximize sensitivity and reproducibility. Validation would involve rigorous testing to establish the method's linearity, accuracy, precision, and robustness.

Molecular Interactions and Mechanistic Studies Non Toxicological Focus

Investigation of Molecular Interactions with Biological Macromolecules

Binding Affinity and Stoichiometry Studies

There are no published studies that have determined the binding affinity (e.g., dissociation constant, Kd) or the stoichiometry of binding between 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene and specific biological macromolecules. Such studies would be essential to quantify the strength and nature of any potential interactions.

Conformational Changes Induced by Interaction

Information regarding conformational changes in proteins or other macromolecules upon binding to this compound is not available. It is hypothesized that, similar to other electrophilic compounds, its interaction with nucleophilic residues on a protein surface could potentially lead to alterations in secondary and tertiary structure, but this has not been experimentally verified.

Reaction Mechanisms with Endogenous Thiols and Other Functional Groups (Analogous to Captan's activity)

The primary mechanism of action for fungicides containing the trichloromethylthio moiety, such as Captan (B1668291), involves their reaction with thiols. acs.orgresearchgate.net It is proposed that this compound would undergo a similar reaction. The electrophilic sulfur atom in the trichloromethylsulfanyl group is susceptible to nucleophilic attack by the sulfhydryl group of endogenous thiols like glutathione (B108866) (GSH) and cysteine residues in proteins.

This reaction is expected to proceed via a cleavage of the S-C(Cl3) bond. The proposed reaction with a generic thiol (R-SH) is as follows:

Cl-C6H4-S-CCl3 + 2 R-SH → Cl-C6H4-S-SR + RS-SR + HCl + other products

The trichloromethyl group is a good leaving group, and its departure would be facilitated by the nucleophilic attack of the thiol. This reactivity is central to the biological activity of analogous fungicides.

Influence on Biochemical Processes and Cellular Pathways (Excluding Adverse Outcomes)

There is a lack of research on the specific influence of this compound on biochemical processes and cellular pathways outside of a toxicological context. Based on its reactivity with thiols, it could theoretically modulate the activity of enzymes that rely on cysteine residues for their catalytic function or structural integrity. By reacting with glutathione, it could also impact the cellular redox balance. However, without experimental data, these remain plausible but unconfirmed hypotheses.

Structure-Activity Relationships Correlating Molecular Structure with Specific Chemical or Biological Reactivity

Specific structure-activity relationship (SAR) studies for this compound are not documented. For the broader class of fungicides containing a trichloromethylthio group, fungitoxicity is well-established. acs.org Key structural features influencing reactivity include the nature of the group attached to the sulfur atom and the electrophilicity of the sulfur itself. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring in this compound would likely influence the electrophilicity of the sulfanyl (B85325) sulfur, and thus its reactivity towards thiols, though comparative studies are lacking.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, where a chlorobenzene derivative reacts with a trichloromethylsulfanyl precursor. Key steps include:

  • Substrate Preparation : Use of 4-chlorobenzenethiol or its derivatives as starting materials.
  • Reagent Selection : Trichloromethylation agents (e.g., CCl₃Br) under controlled temperatures (50–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Optimize solvent systems (e.g., hexane/ethyl acetate) based on polarity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Techniques :

  • NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; splitting patterns confirm substitution positions). ¹³C NMR detects the trichloromethyl group (δ ~90–100 ppm). Note: Chlorine’s quadrupolar effects may broaden signals .
  • IR : Strong absorption at 650–750 cm⁻¹ (C-Cl stretch) and 1050–1150 cm⁻¹ (S-C vibration) .
  • Mass Spectrometry : Molecular ion peak at m/z 264 (C₇H₄Cl₄S) with fragmentation patterns confirming Cl and S loss .

Q. How can researchers safely handle and store this compound to prevent decomposition?

  • Guidelines :

  • Storage : In airtight, amber-glass containers under inert gas (argon) at –20°C to prevent hydrolysis of the trichloromethyl group.
  • Handling : Use glove boxes for moisture-sensitive reactions. Monitor for discoloration, which indicates degradation .

Advanced Research Questions

Q. How does the electronic nature of the trichloromethylsulfanyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight : The -SCCl₃ group is strongly electron-withdrawing (-I effect), activating the benzene ring toward NAS at the para position. Computational studies (DFT) show a lowered LUMO energy (~2.1 eV), facilitating attack by nucleophiles like amines or alkoxides. Compare with methylsulfanyl (-SCH₃), which is less activating .

Q. In studies reporting conflicting bioactivity data (e.g., antimicrobial vs. inactive), what experimental variables should be critically evaluated?

  • Critical Variables :

  • Purity : Use certified reference materials (≥95% purity; avoid batches with hydrolyzed byproducts like sulfonic acids) .
  • Assay Conditions : pH sensitivity (e.g., stability in bacterial growth media vs. buffer solutions).
  • Structural Analogs : Compare with 1-chloro-4-(phenylsulfonyl)benzene (Sulphenone), a known pesticide, to assess if bioactivity is substituent-dependent .

Q. What computational approaches can predict the environmental fate and degradation pathways of this compound?

  • Models :

  • Hydrolysis Prediction : Molecular dynamics simulations (e.g., AMBER) to study C-Cl bond cleavage in aqueous environments.
  • Ecotoxicity : QSAR models correlating logP (estimated ~3.5) with bioaccumulation potential in soil organisms .

Q. How can in vitro models elucidate the metabolic pathways of this compound in biological systems?

  • Experimental Design :

  • Liver Microsome Assays : Incubate with rat/human microsomes and NADPH cofactor. Use LC-MS to identify metabolites (e.g., sulfoxide or dechlorinated products).
  • CYP450 Inhibition Studies : Test interactions with cytochrome P450 enzymes to assess drug-interaction risks .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability for this compound, while others note rapid decomposition at 80°C?

  • Resolution :

  • Impurity Effects : Trace moisture or acidic impurities accelerate degradation. Use Karl Fischer titration to quantify water content in samples.
  • Analytical Methods : TGA (thermogravimetric analysis) under N₂ vs. air shows oxidative stability differences. Reproduce results using identical heating rates (±1°C/min) .

Tables for Key Data

Property Value Method/Reference
Molecular Weight263.5 g/molPubChem
LogP (Octanol-Water)3.4 (predicted)QSAR
Thermal Decomposition Temp150°C (onset in N₂)TGA
NMR Shift (¹³C, CCl₃)δ 95.2 ppmExperimental Data

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